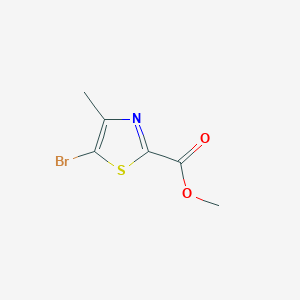

Methyl 5-bromo-4-methylthiazole-2-carboxylate

描述

Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: [Refer to ]) is a brominated thiazole derivative featuring a carboxylate ester group at position 2, a methyl substituent at position 4, and a bromine atom at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in chemical modifications. This compound is commercially available through specialty chemical suppliers like LEAPChem, indicating its relevance in synthetic workflows .

属性

IUPAC Name |

methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFHGMZAWVUFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609604 | |

| Record name | Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-79-3 | |

| Record name | 2-Thiazolecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 2-Methylthiazole Derivatives

One classical approach to prepare 5-bromo-substituted thiazoles involves bromination of 2-methylthiazole or its derivatives. According to research on monosubstituted thiazoles, bromination of 2-methylthiazole in acetic acid yields 2-methyl-5-bromothiazole, which can be further functionalized.

Cyclization and Esterification Route

A more comprehensive synthetic route involves the following steps (adapted and modified from patent literature on related thiazole carboxylates):

Starting Material Preparation : Use 3-bromo-4-hydroxybenzaldehyde as a precursor, which undergoes conversion to 3-bromo-4-hydroxybenzonitrile via reaction with hydroxylamine hydrochloride and sodium formate in refluxing formic acid.

Thioamide Formation : The benzonitrile intermediate is treated with thioacetamide to form the corresponding thiobenzamide.

Cyclization : Cyclization with 2-chloroacetoacetic acid methyl ester (instead of ethyl ester for methyl derivative) yields 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid methyl ester.

Alkylation : Alkylation of the hydroxy group with an appropriate alkyl bromide (e.g., isobutyl bromide or methyl bromide) in presence of potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to install alkoxy substituents if needed.

Purification : The crude product is purified by recrystallization or salt formation (e.g., hydrochloride salt) to improve purity and yield.

This method avoids the use of hazardous reagents such as potassium cyanide and minimizes chromatographic purification steps, enhancing process economy and scalability.

Direct Esterification of 5-Bromo-4-methylthiazole-2-carboxylic Acid

An alternative approach involves:

- Synthesizing 5-bromo-4-methylthiazole-2-carboxylic acid by bromination of 4-methylthiazole-2-carboxylic acid,

- Followed by methylation using methanol and an acid catalyst (e.g., sulfuric acid or HCl) to form the methyl ester.

This method is simpler but requires careful control of bromination conditions to avoid over-bromination or ring degradation.

Enzymatic Synthesis (Chemoenzymatic Approach)

Recent advances include enzymatic synthesis of thiazole carboxylates using bacterial benzoyl-CoA ligase mutants. Although specific data on this compound is limited, related thiazole-5-carboxyl-CoA derivatives have been synthesized enzymatically under mild conditions with high specificity. This approach may offer greener alternatives in the future.

Detailed Reaction Conditions and Yields

Analysis and Notes

The process involving 3-bromo-4-hydroxybenzaldehyde as starting material followed by cyclization with 2-chloroacetoacetic acid esters is well-documented and provides high purity products suitable for pharmaceutical applications.

Bromination must be carefully controlled to achieve substitution at the 5-position without affecting the methyl group or other sensitive sites on the thiazole ring.

Use of polar aprotic solvents like DMF enhances alkylation efficiency and purity.

Avoidance of toxic reagents such as potassium cyanide and reduction of chromatographic purification steps are key improvements in modern synthetic methods.

Enzymatic methods, while promising for related thiazole derivatives, require further development for large-scale preparation of this compound.

化学反应分析

Types of Reactions: Methyl 5-bromo-4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Conducted in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Reduction Reactions: Performed in solvents like tetrahydrofuran (THF) or ethanol at low temperatures.

Major Products Formed:

Substitution Reactions: Various substituted thiazole derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized thiazole derivatives.

Reduction Reactions: Reduced thiazole derivatives.

科学研究应用

Pharmaceutical Development

Methyl 5-bromo-4-methylthiazole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a candidate for developing antimicrobial agents and other therapeutic compounds.

- Antimicrobial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a treatment for infectious diseases .

- Anticancer Properties : Research has shown that this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). A notable study reported a 39.8% reduction in cell viability for Caco-2 cells treated with the compound .

Agricultural Chemistry

In agriculture, this compound is utilized in formulating agrochemicals, including fungicides and herbicides. Its thiazole structure contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms.

- Fungicide Development : The compound has been explored for its ability to inhibit fungal growth, thereby protecting crops from diseases .

Material Science

This compound is also investigated in the development of novel materials. Its properties are leveraged in creating specialty polymers and coatings that exhibit improved durability and resistance to environmental factors.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and negative bacteria | |

| Anticancer | Reduced viability in A549 and Caco-2 cells | |

| Enzyme Inhibition | Inhibition of CYP1A2 |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited growth across multiple strains, supporting its potential as a pharmaceutical agent against infections.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested alongside standard chemotherapeutics like cisplatin. The compound demonstrated significant activity against Caco-2 cells, suggesting that structural modifications could lead to enhanced therapeutic agents targeting colorectal cancer .

作用机制

The mechanism of action of Methyl 5-bromo-4-methylthiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

相似化合物的比较

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, ester groups, or functional moieties, significantly altering their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison

Key Observations:

Ester Group Variations: The ethyl ester analog (Ethyl 5-bromo-4-methylthiazole-2-carboxylate) has a higher molecular weight (~250 vs. ~236) and lower cost (USD 55/250mg) compared to the methyl ester . Ethyl esters generally exhibit slightly reduced reactivity in hydrolysis due to steric hindrance. Ethyl 2-bromo-4-methylthiazole-5-carboxylate demonstrates how bromine placement (position 2 vs.

Functional Group Substitutions :

- Replacing the carboxylate with an amine group (5-Bromo-4-methylthiazol-2-amine) drastically changes polarity and hydrogen-bonding capacity, making it more suitable for interactions in biological systems.

Positional Isomerism :

- Methyl 2-bromo-5-methylthiazole-4-carboxylate highlights the impact of bromine and methyl group positions on ring electronics. Position 2 bromine may increase electrophilicity at adjacent carbons, whereas position 5 bromine (as in the target compound) could direct reactivity toward meta-substitution.

Spectroscopic and Analytical Characterization

- NMR/IR : and highlight the use of 1H/13C NMR and FTIR for characterizing ester and bromine functionalities in related compounds. For example, the carbonyl stretch (C=O) in IR (~1700 cm⁻¹) and ester proton signals (~3.7–4.3 ppm in 1H NMR) are critical for identification .

生物活性

Methyl 5-bromo-4-methylthiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN2O2S and a molecular weight of 222.06 g/mol. The presence of a bromine atom and a thiazole ring contributes to its unique reactivity and biological activity. The compound is often synthesized through bromination of thiazole derivatives, making it a versatile building block in organic synthesis .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical development targeting infectious diseases .

Anticancer Activity

Recent research indicates that this compound may have anticancer properties . In vitro studies have demonstrated that it can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with the compound resulted in a viability decrease of approximately 39.8% in Caco-2 cells compared to untreated controls . The structure-dependent nature of its activity suggests that modifications to the thiazole ring can enhance its anticancer effects.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use .

- Cellular Pathways : It interacts with various receptors and enzymes, potentially affecting cellular processes such as replication and transcription, which are crucial for cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and negative bacteria | |

| Anticancer | Reduced viability in A549 and Caco-2 cells | |

| Enzyme Inhibition | Inhibition of CYP1A2 |

Case Study: Anticancer Activity

In a study assessing the anticancer potential of various thiazole derivatives, this compound was tested alongside known chemotherapeutics like cisplatin. It showed significant activity against Caco-2 cells, suggesting that modifications to the thiazole structure could lead to improved therapeutic agents targeting colorectal cancer .

常见问题

Q. What are the established synthetic routes for Methyl 5-bromo-4-methylthiazole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of precursor thiazole derivatives. For example, direct bromination at the 5-position of 4-methylthiazole-2-carboxylate intermediates using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60°C) achieves regioselectivity. Reaction optimization studies suggest yields improve with stoichiometric control (1.2–1.5 equivalents Br source) and inert atmospheres to minimize side reactions. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm regiochemistry and substituent positions. The bromine atom induces distinct deshielding effects (e.g., C-5 proton at δ ~8.2 ppm in H NMR) .

- X-ray crystallography : Resolves molecular geometry and packing. Software like SHELXL refines structural parameters, with R-factors <5% for high-quality datasets .

- Mass spectrometry : HRMS (High-Resolution MS) validates molecular formula (CHBrNOS) with isotopic patterns matching bromine .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in bromination)?

Discrepancies between predicted and observed bromination sites can arise from steric or electronic effects. DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetic vs. thermodynamic control. For example, bromination at C-5 may dominate due to lower activation energy despite C-3 being more electron-rich. Cross-validation with Hammett substituent constants and NBO (Natural Bond Orbital) analysis clarifies electronic contributions .

Q. What strategies optimize crystallization of this compound for X-ray studies?

Crystallization challenges (e.g., polymorphism, twinning) are addressed via:

- Solvent screening : Slow evaporation from THF/hexane mixtures (1:3) produces monoclinic crystals (space group P2/c) with Z’=2 .

- Temperature gradients : Cooling from 50°C to 4°C at 1°C/hour enhances lattice stability.

- Cryoprotection : Glycerol (20% v/v) minimizes radiation damage during data collection. Software like ORTEP-3 generates thermal ellipsoid diagrams to validate anisotropic displacement parameters .

Q. How does the thiazole ring puckering affect the compound’s reactivity in cross-coupling reactions?

Ring puckering, quantified via Cremer-Pople parameters, influences steric accessibility of the bromine substituent. For example, a puckering amplitude (θ) >20° may hinder Pd-catalyzed Suzuki-Miyaura coupling at C-5. Conformational analysis (using Mercury or OLEX2) identifies planar vs. puckered states, guiding catalyst selection (e.g., bulky ligands like SPhos improve reactivity in hindered systems) .

Q. What methodological pitfalls arise in interpreting 1^11H NMR splitting patterns for this compound?

The methyl group at C-4 and adjacent bromine create complex splitting due to coupling (through-space interactions). Spin simulation software (e.g., MestReNova) models these effects, distinguishing true coupling from artifacts. For instance, apparent doublets may arise from virtual coupling in non-equivalent protons, requiring 2D COSY or NOESY for validation .

Methodological Recommendations

- Spectral Analysis : Use deuterated DMSO-d for NMR to avoid solvent interference with thiazole protons .

- Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualization to ensure publication-quality figures .

- Computational Modeling : Validate DFT results against crystallographic data to reconcile theoretical and experimental geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。